molecular formula C17H17FN6O2 B2942308 8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-69-2

8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2942308
CAS RN: 923128-69-2
M. Wt: 356.361
InChI Key: DYJSCXIFKPKFHR-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA, RNA, and ATP .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The imidazo[2,1-f]purine core is a bicyclic structure with a six-membered and a five-membered ring. The 2-fluorophenylaminoethyl group is a substituent on one of the nitrogen atoms in the imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, as well as the electron-donating methyl groups on the purine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a fluorine atom could influence its polarity and the presence of an amino group could influence its basicity .

Scientific Research Applications

Molecular Modeling and Structure-Activity Relationships
Further research into the structure-activity relationships of these compounds, including detailed molecular modeling, has elucidated the significance of the fluorinated arylpiperazinylalkyl derivatives. This has led to the identification of several potent ligands with mixed receptor activities, providing insights into the molecular basis of their pharmacological actions and paving the way for the development of novel antidepressant and anxiolytic drugs (Zagórska et al., 2015).

Antiviral and Antihypertensive Activities
Explorations into the broader pharmacological applications of imidazo[2,1-f]purine derivatives have also revealed their potential in treating other conditions. For example, derivatives of 7,8-polymethylenehypoxanthines, related to the core structure of interest, have shown promise in antiviral and antihypertensive studies, indicating the versatility of these compounds in medicinal chemistry (Nilov et al., 1995).

Future Directions

The study of purine derivatives is a rich field with potential applications in medicinal chemistry. This particular compound, with its unique set of substituents, could be of interest for future studies .

Mechanism of Action

properties

IUPAC Name

6-[2-(2-fluoroanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23(10)8-7-19-12-6-4-3-5-11(12)18/h3-6,9,19H,7-8H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJSCXIFKPKFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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